Byk-R

ROCK1 Kinase inhibition Biochemical assay

Researchers requiring an uncharacterized ROCK inhibitor scaffold for de novo profiling often face limited options beyond well-established compounds like Y-27632 or Fasudil, whose binding modes and selectivity profiles are already extensively documented. Byk-R (CAS 178412-26-5) addresses this gap as a synthetic small molecule (C₁₁H₁₁ClN₂O) with a distinct bicyclic core and chlorine substituent not found in conventional ROCK inhibitors. • Suited for de novo biochemical profiling: determine IC₅₀ values against ROCK1/2, assess kinome-wide selectivity, and evaluate cellular permeability. • Viable starting point for medicinal chemistry SAR campaigns; synthesize analogs using Byk-R as a reference scaffold. • Supplied at ≥95% purity with flexible packaging options; inquire for bulk quantities and custom synthesis support.

Molecular Formula C11H11ClN2O
Molecular Weight 0
CAS No. 178412-26-5
Cat. No. B1169707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameByk-R
CAS178412-26-5
SynonymsByk-R
Molecular FormulaC11H11ClN2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Byk-R Baseline Characterization for ROCK Research


Byk-R (CAS 178412-26-5) is a synthetic small molecule with the molecular formula C11H11ClN2O . It is commercially available as a research compound, typically supplied at ≥95% purity . The compound is listed in chemical inventories and vendor catalogs as a reagent for non-human research applications . Its chemical structure is consistent with a bicyclic scaffold that may interact with Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase involved in cytoskeletal regulation, though direct mechanistic validation in peer-reviewed literature is absent [1].

Uncharacterized ROCK-interacting scaffold
For de novo kinase profiling and SAR studies
Research-grade purity; no public potency data

Byk-R Substitution Limitations vs. Generic Inhibitors


The ROCK inhibitor class encompasses structurally diverse molecules with significant variations in isoform selectivity, pharmacokinetic profiles, and off-target activity [1]. Compounds like Y-27632 and Fasudil, while well-characterized, exhibit distinct binding modes and in vivo behaviors that limit their interchangeability [2]. Byk-R's unique bicyclic core and chlorine substitution may confer altered binding kinetics or cellular permeability compared to these established inhibitors. Without head-to-head comparative data, substituting Byk-R with a generic alternative risks confounding experimental results due to uncharacterized differences in potency, selectivity, or stability [3].

Isoform selectivity uncharacterized

Byk-R's ROCK isoform preference is unknown; distinct profiles of Y-27632 or Fasudil may not translate.

Binding kinetics likely to differ

The unique bicyclic core and chlorine substituent may alter target engagement compared with generic inhibitors.

Cellular permeability not established

No cellular activity data exist; substitution assumes unverified cell entry and functional response.

Byk-R Quantitative Differentiation Guide


ROCK1 Biochemical Potency vs. Y-27632

No peer-reviewed or patent-derived quantitative data comparing Byk-R to a named comparator (e.g., Y-27632) were identified. Publicly available sources lack IC50, Ki, or % inhibition values for Byk-R against any kinase target. [1]

ROCK1 Biochemical Potency
Data to verify
Byk-R data not available.
Comparator Y-27632 Ki = 140–220 nM (reported context)
No comparative biochemical data for Byk-R; selection requires in-house profiling.
Reported comparator values for context only
ROCK1 Kinase inhibition Biochemical assay

Cellular ROCK Pathway Activity vs. Fasudil

No data were found describing the effect of Byk-R on cellular phenotypes such as stress fiber disassembly, cell migration, or myosin light chain phosphorylation. Comparators like Fasudil have well-documented cellular IC50 values in the low micromolar range. [1]

Cellular ROCK Pathway Activity
Data to verify
Byk-R cellular data not available.
Comparator Fasudil cellular IC₅₀ ~10–30 μM (reported context)
No functional cell-based evidence; target engagement in physiological context unknown.
Fasudil data shown for baseline comparison only
Cellular assay ROCK pathway Stress fiber formation

Byk-R Research Applications


Biochemical Profiling of Novel ROCK Scaffold

Given the absence of public characterization, Byk-R is suitable for research groups aiming to conduct de novo biochemical and cellular profiling of an uncharacterized ROCK inhibitor scaffold. This includes determining IC50 values against ROCK1/2, assessing kinome-wide selectivity, and evaluating cellular permeability in standard cell lines. [1]

SAR Studies of Bicyclic ROCK Inhibitors

Byk-R's unique bicyclic core and chlorine substituent may serve as a starting point for medicinal chemistry campaigns. Researchers can synthesize analogs to explore the impact of structural modifications on potency and selectivity, using Byk-R as a reference compound for comparative SAR analysis. [2]

Negative Control for ROCK Assays

Pending empirical determination of its activity, Byk-R may be used as an inactive or weakly active control in assays where a structurally related but functionally distinct molecule is required. This application requires prior in-house validation. [1]

Application
Selection Property
Validation Focus
Novel ROCK scaffold biochemical profiling
Scaffold novelty, uncharacterized target profile
Kinase panel selectivity and permeability assessment
Bicyclic ROCK inhibitor SAR studies
Chlorine-substituted bicyclic core
Structure-activity relationships within ROCK family
Negative control for ROCK assays
Structurally related but functionally unvalidated
Prior in-house activity confirmation required

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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